Maoyecrystal E

Description

Contextualization within Diterpenoid Chemistry

Maoyecrystal E is chemically classified as a diterpenoid, specifically a diterpene lactone. Diterpenoids are a large class of naturally occurring organic compounds characterized by their structure, which is derived from four isoprene (B109036) units, resulting in a C20 skeleton. These compounds exhibit significant structural diversity, ranging from acyclic to complex polycyclic arrangements, and are widely found in plants, fungi, and marine organisms mdpi.com. Terpene lactones, a subclass of diterpenoids, incorporate a lactone (cyclic ester) functional group within their structure, often contributing to their unique chemical properties and biological activities. Maoyecrystal E falls within the broader category of prenol lipids, which are a class of isoprenoid compounds naturalproducts.netnaturalproducts.net.

Historical Perspective of Isolation and Early Characterization

The initial isolation and characterization of Maoyecrystal E have been reported in studies focusing on the chemical constituents of plants from the Isodon genus. Specifically, Maoyecrystal E (often designated as compound VIII in research) has been identified in the stem, flowers, and fruits of Rabdosia excisa (a synonym for Isodon excisa) researchgate.netnih.gov. It has also been noted as a constituent found in Isodon japonica naturalproducts.net. The isolation of such compounds typically involves chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by structure elucidation using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netnih.gov. Early characterization efforts aim to establish the molecular formula, molecular weight, and the basic structural framework of the isolated compound.

Properties

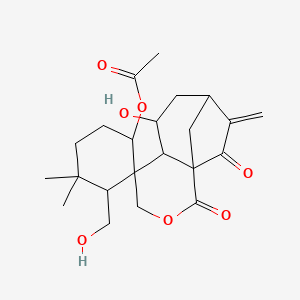

IUPAC Name |

[7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPNLISKAPWUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)CO)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Maoyecrystal E

Spectroscopic Characterization Methodologies for Structure Determination

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

Single crystal X-ray diffraction is a cornerstone technique for definitively determining the three-dimensional structure of organic molecules, including their absolute configuration. This method relies on the diffraction of X-rays by the electrons in a crystalline sample. For Maoyecrystal F, a detailed X-ray crystallographic analysis was performed to confirm its proposed molecular structure and to investigate its stereochemistry iucr.orgnih.gov.

The process begins with obtaining high-quality single crystals of the compound, which for Maoyecrystal F were obtained from Isodon nervosa iucr.orgnih.gov. The crystal data collected revealed that Maoyecrystal F crystallizes in the monoclinic crystal system, belonging to the P2₁ space group iucr.orgnih.gov. The specific unit cell parameters, including lengths (a, b, c) and angles (β), along with the crystal volume (V) and the number of formula units per unit cell (Z), are crucial for the structure determination iucr.orgnih.gov.

Table 1: Crystallographic Data for Maoyecrystal F

| Parameter | Value |

| Chemical Formula | C₂₂H₃₂O₇ |

| Molecular Weight | 408.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.759 (3) |

| b (Å) | 6.6712 (17) |

| c (Å) | 14.927 (4) |

| β (°) | 90.002 (4) |

| V (ų) | 971.8 (4) |

| Z | 2 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.10 |

| T (K) | 93 |

| R[F² > 2σ(F²)] | 0.028 |

| wR(F²) | 0.064 |

| S (Goodness of fit) | 1.00 |

Data sourced from iucr.orgnih.gov

The determination of absolute configuration using X-ray diffraction typically involves exploiting anomalous dispersion effects, which arise from the interaction of X-rays with specific atoms. This phenomenon introduces intensity differences between Friedel's law related reflections (Bijvoet pairs). The magnitude of these differences is proportional to the atomic scattering factor and the position of the atom relative to the crystal's inversion center. The Flack parameter is a common metric derived from these differences to indicate the correct absolute configuration researchgate.net.

For Maoyecrystal F, the analysis confirmed the presence of ten chiral centers at C1, C5, C6, C7, C8, C9, C10, C11, C13, and C15 iucr.orgnih.gov. The specific stereochemical assignments for these centers were determined, detailing the orientation of substituents. For instance, the hydroxyl groups at C1, C7, C11, and C15 were assigned α, β, β, and β orientations, respectively, while the acetoxy group at C6 was found to be in the β orientation iucr.orgnih.gov. However, it was noted that while the crystal structure was solved, the absolute configuration could not be reliably determined solely from anomalous dispersion effects, likely due to the absence of heavy atoms in the molecule iucr.org.

Stereochemical Assignment Methodologies

The comprehensive stereochemical assignment of Maoyecrystal F involved a combination of crystallographic data and complementary spectroscopic methods. The structure determination process for complex natural products like diterpenoids often requires multiple analytical approaches to confirm relative and absolute stereochemistry.

Single Crystal X-ray Diffraction: As detailed above, X-ray crystallography provided the foundational framework for understanding the three-dimensional arrangement of atoms in Maoyecrystal F iucr.orgnih.gov. It confirmed the connectivity of atoms and the relative stereochemistry of the fused ring system and its substituents. The analysis identified the specific orientations (α or β) of the hydroxyl and acetoxy groups at various carbon centers, establishing the relative configuration of the molecule iucr.orgnih.gov.

Optical Rotation: In cases where anomalous dispersion effects are insufficient for direct absolute configuration determination from X-ray diffraction, other methods are employed. For Maoyecrystal F, the negative optical rotation was a critical piece of evidence. This observation indicated that the compound belonged to the ent-kaurane series, as opposed to the kaurane (B74193) series, aligning with previous reports for related compounds from the Isodon genus iucr.org. This complementary data allowed for the assignment of the correct absolute configuration, inferring the enantiomeric series of the molecule.

Compound List:

Maoyecrystal F

(Maoyecrystal E - mentioned in prompt, but not detailed in provided search results)

Biosynthesis of Maoyecrystal E

Proposed Biosynthetic Pathways for ent-Kauranoid Diterpenoids

The biosynthesis of all diterpenoids, including the ent-kauranoids, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane core is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs).

First, a class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction establishes the stereochemistry of the A/B ring system. Subsequently, a class I diTPS, ent-kaurene (B36324) synthase (KS), facilitates the ionization of the diphosphate moiety from ent-CPP and initiates a second cyclization and rearrangement cascade to form the tetracyclic hydrocarbon, ent-kaurene. This molecule serves as the foundational skeleton for a vast array of ent-kauranoid diterpenoids.

Following the formation of ent-kaurene, a series of post-modification reactions, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, decorate the scaffold to produce the final diverse structures, including that of Maoyecrystal E. These modifications can include hydroxylations, epoxidations, and skeletal rearrangements, which are responsible for the significant biological activities of these compounds.

Enzymatic Steps and Precursor Incorporations in Maoyecrystal E Formation

The enzymatic machinery for the biosynthesis of ent-kauranoids is well-studied in plants of the Isodon genus, which are rich sources of these compounds. The key enzymes involved in the formation of the ent-kaurene skeleton are:

| Enzyme | Abbreviation | Function | Precursor | Product |

| ent-copalyl diphosphate synthase | CPS | Catalyzes the cyclization of GGPP to form the bicyclic intermediate ent-CPP. | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl diphosphate (ent-CPP) |

| ent-kaurene synthase | KS | Catalyzes the further cyclization of ent-CPP to the tetracyclic ent-kaurene. | ent-copalyl diphosphate (ent-CPP) | ent-kaurene |

While specific precursor incorporation studies for Maoyecrystal E have not been reported, the general pathway is strongly supported by studies on related molecules. For instance, the overexpression of an ent-kaurene synthase from a fungus in transgenic Arabidopsis plants resulted in the emission of ent-kaurene, demonstrating its role as a key intermediate. nih.gov This suggests that labeled precursors, such as isotopically labeled GGPP, could be used in cell-free extracts or whole-cell systems from the source organism of Maoyecrystal E to trace the biosynthetic pathway and confirm the identity of intermediates.

Genetic Basis of Biosynthetic Enzyme Expression

The production of ent-kauranoid diterpenoids is directly linked to the expression of the genes encoding the biosynthetic enzymes, primarily CPS and KS. Transcriptome profiling of Isodon rubescens has led to the identification of multiple genes for these enzymes. nih.govnih.gov

For example, in Isodon rubescens, five CPS genes and six kaurene synthase-like (KSL) genes have been identified. nih.gov Functional characterization of these genes revealed that specific isoforms are responsible for the production of ent-CPP. For instance, IrCPS4 and IrCPS5 synthesize ent-CPP, which is then converted to ent-kaurene by IrKSL5. nih.gov The presence of multiple gene copies with diversified functions allows for the production of a wide array of diterpenoids, including specialized metabolites like oridonin (B1677485) and potentially Maoyecrystal E, alongside essential molecules like gibberellins (B7789140) which also derive from ent-kaurene.

Similarly, in Isodon suzhouensis, the IsKS1 gene, which is highly expressed in the leaves, has been cloned and is suggested to be involved in the biosynthesis of wangzaozins, another class of tetracyclic diterpenoids. nih.gov The tissue-specific expression of these genes often correlates with the accumulation of the final natural products. For instance, the high expression of IsKS1 in leaves aligns with the accumulation of wangzaozins in that part of the plant. nih.gov This genetic underpinning provides a powerful tool for understanding and potentially manipulating the production of valuable diterpenoids.

| Gene | Organism | Encoded Enzyme | Putative Role |

| IrCPS4, IrCPS5 | Isodon rubescens | ent-copalyl diphosphate synthase | Biosynthesis of ent-CPP for specialized diterpenoids |

| IrKSL5 | Isodon rubescens | ent-kaurene synthase | Biosynthesis of ent-kaurene |

| IsKS1 | Isodon suzhouensis | ent-kaurene synthase | Biosynthesis of gibberellins and potentially wangzaozins |

Chemoenzymatic Approaches in Biosynthetic Pathway Elucidation

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex natural products and for elucidating their biosynthetic pathways. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

In the context of ent-kauranoid diterpenoids, chemoenzymatic strategies can be employed to:

Produce key intermediates: Heterologous expression of CPS and KS genes in microbial hosts like E. coli or yeast can be used to produce large quantities of ent-CPP and ent-kaurene. nih.gov These intermediates can then be used as starting materials for chemical synthesis to generate a variety of analogs or to complete the synthesis of a target molecule like Maoyecrystal E.

Elucidate late-stage modifications: By incubating biosynthetic intermediates with plant extracts or purified enzymes (such as CYP450s), the subsequent enzymatic steps can be identified. This allows for a stepwise reconstruction of the biosynthetic pathway.

Generate novel compounds: Engineered enzymes with altered substrate specificity or catalytic activity can be used to produce novel diterpenoid structures that are not found in nature.

While a complete chemoenzymatic synthesis of Maoyecrystal E has not been reported, the total synthesis of related complex diterpenoids like maoecrystal V has been achieved, often taking inspiration from proposed biosynthetic steps. The development of chemoenzymatic approaches for Isodon diterpenes is an active area of research that holds promise for the sustainable production of these medicinally important compounds.

Biological Activities and Pharmacological Mechanisms of Maoyecrystal E

In Vitro Cellular and Molecular Investigations of Maoyecrystal E

Detailed in vitro studies focusing exclusively on Maoyecrystal E are not extensively available in the current scientific literature. However, the known biological activities of structurally similar Isodon diterpenoids provide a basis for understanding its potential pharmacological effects.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt, ERK1/ERK2)

The Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/ERK2) pathways are crucial intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. Several Isodon diterpenoids have been shown to exert their biological effects by modulating these pathways.

While direct evidence for Maoyecrystal E is pending, related compounds from the Isodon genus have demonstrated inhibitory effects on the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of downstream effectors, ultimately affecting cell growth and survival. The ERK1/ERK2 pathway, another critical component of the mitogen-activated protein kinase (MAPK) cascade, is also a known target for some natural products. nih.gov The activation of ERK1/ERK2 is typically associated with cell proliferation and survival. nih.gov Further research is necessary to determine if Maoyecrystal E exhibits similar modulatory activities on these key signaling pathways.

Table 1: Effects of Selected Isodon Diterpenoids on Intracellular Signaling Pathways

| Compound | Cell Line | Pathway Affected | Observed Effect |

| Oridonin (B1677485) | Various Cancer Cells | PI3K/Akt | Inhibition |

| Eriocalyxin B | Leukemia Cells | PI3K/Akt | Inhibition |

| Longikaurin A | Colon Cancer Cells | ERK1/ERK2 | Inhibition |

Note: This table presents data for related compounds to provide context, as specific data for Maoyecrystal E is not currently available.

Influence on Inflammatory Mediators and Responses

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com Inflammatory responses are mediated by a variety of molecules, including cytokines, chemokines, and prostaglandins. nih.gov The anti-inflammatory properties of several Isodon diterpenoids have been well-documented. nih.gov

The primary mechanism for the anti-inflammatory activity of many natural compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators. mdpi.com While specific studies on Maoyecrystal E's anti-inflammatory mechanisms are lacking, the established activities of other Isodon diterpenoids suggest that this is a promising area for future investigation.

Effects on Angiogenesis-Related Mechanistic Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. mdpi.com The process is tightly regulated by a balance of pro- and anti-angiogenic factors. nih.gov Key signaling pathways involved in angiogenesis include the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

Some natural products have been identified as inhibitors of angiogenesis, acting through various mechanisms such as the suppression of endothelial cell proliferation and migration. nih.gov Although direct evidence of Maoyecrystal E's effect on angiogenesis is not available, the anti-cancer properties of related diterpenoids suggest that this could be a potential mechanism of action.

Enzyme Inhibition Studies and Mechanistic Insights

Enzymes are critical for a vast array of biological processes, and their inhibition is a major strategy in drug discovery. nih.gov Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Currently, there are no published studies specifically detailing the enzyme inhibitory activities of Maoyecrystal E. The complex structure of diterpenoids suggests potential interactions with various enzymes, but this remains an unexplored area of research for this particular compound. General enzyme inhibition studies are crucial for understanding the pharmacological profile of a compound and for identifying potential therapeutic targets. nih.gov

Mechanistic Studies on Related Maoyecrystal Diterpenoids (e.g., Maoyecrystal F, Maoyecrystal I)

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for its development as a therapeutic agent. nih.gov A variety of experimental and computational approaches are utilized for target identification. nih.gov These can include affinity chromatography, genetic methods, and in silico modeling. nih.govnih.gov

For Maoyecrystal F and Maoyecrystal I, specific molecular targets have not yet been identified or validated. Future research in this area would be essential to elucidate their precise mechanisms of action and to explore their full therapeutic potential.

Table 2: Common Approaches for Molecular Target Identification

| Approach | Description |

| Affinity-Based Methods | Involve the use of a labeled form of the compound to isolate its binding partners from a complex biological sample. |

| Genetic and Genomic Methods | Utilize techniques such as RNA interference (RNAi) or CRISPR-Cas9 to identify genes that modulate the cellular response to the compound. |

| Computational Approaches | Employ computer modeling and docking studies to predict potential binding targets based on the compound's structure. |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

A thorough search of scientific literature reveals no specific studies dedicated to elucidating the structure-activity relationship of Maoyecrystal E. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such investigations typically involve synthesizing and testing a series of analogues to identify the key chemical moieties responsible for the compound's effects. The absence of this research for Maoyecrystal E means that the specific parts of its molecule that may interact with biological targets, and how modifications to its structure could enhance or diminish its activity, are currently unknown.

Computational Pharmacology and Molecular Docking Analyses for Maoyecrystal E

Similarly, the field of computational pharmacology has yet to be applied to Maoyecrystal E, according to available data. These in silico methods are crucial for predicting how a compound might interact with specific proteins or other biological targets.

Ligand-Target Interaction Prediction and Modeling

There are no published studies that predict or model the interaction of Maoyecrystal E with any biological targets. This type of research is essential for identifying potential mechanisms of action and for guiding further experimental studies. Without it, the molecular targets of Maoyecrystal E remain purely speculative.

Dynamic Simulations of Molecular Recognition Events

Molecular dynamics simulations, which provide insights into the physical movements and interactions of atoms and molecules over time, have not been reported for Maoyecrystal E. These simulations are invaluable for understanding the intricacies of how a ligand like Maoyecrystal E recognizes and binds to its target, including the conformational changes that may occur. The lack of such data further limits the current understanding of this natural compound's pharmacological potential.

Analogues and Derivatives of Maoyecrystal E

Design and Synthesis of Maoyecrystal E Analogues

The design and synthesis of Maoyecrystal E analogues are crucial for probing its biological mechanisms and identifying structural features essential for activity. This area often employs strategies aimed at systematically exploring chemical diversity.

Rational Structural Modification Strategies

Rational structural modification involves making targeted changes to the Maoyecrystal E structure based on existing knowledge of its interactions or desired properties. This can include altering specific functional groups, modifying stereochemistry, or changing the core scaffold to enhance potency, selectivity, or pharmacokinetic properties. For instance, in the broader context of medicinal chemistry, SAR studies often guide these modifications by identifying which parts of a molecule are critical for biological activity and which can be altered uomustansiriyah.edu.iqslideshare.netquizlet.comnih.goveurekaselect.comnih.gov. By synthesizing analogues where specific functional groups are removed or altered, researchers can elucidate the role of each part of the molecule uomustansiriyah.edu.iq.

Chemical Space Exploration and Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a synthetic strategy focused on generating a large number of structurally diverse compounds, thereby exploring a broader region of chemical space frontiersin.orgbrandon-russell.comnih.govnih.govcam.ac.uk. This approach contrasts with target-oriented synthesis, which aims to produce a single specific molecule. DOS aims to maximize skeletal diversity, creating complex and varied molecular architectures. This is particularly valuable in drug discovery for identifying novel bioactive compounds by screening diverse libraries frontiersin.orgnih.govcam.ac.uk. The generation of heterocycles using amino acid and sugar derivatives, for example, is a powerful DOS approach to access chemical and geometrical diversity due to the inherent stereocenters and polyfunctionality of such building blocks frontiersin.org.

Structure-Biological Activity Relationship Elucidation of Maoyecrystal E Analogues

Understanding the Structure-Activity Relationship (SAR) of Maoyecrystal E analogues is key to deciphering how structural variations influence biological effects. This involves identifying critical molecular features responsible for activity.

Identification of Core Pharmacophores

The pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity uomustansiriyah.edu.iqquizlet.com. Identifying the core pharmacophore of Maoyecrystal E analogues involves systematic modification and testing to pinpoint which structural elements are critical for binding to their biological targets. For example, studies on other classes of compounds have shown that specific structural features, such as aromatic rings and functional groups, are crucial for activity, and their relative positions in space define the pharmacophore uomustansiriyah.edu.iq.

Elucidation of Essential Structural Motifs for Mechanistic Interactions

Elucidating essential structural motifs goes beyond identifying the pharmacophore to understanding how these motifs interact with their biological targets at a mechanistic level. This can involve detailed spectroscopic analysis, computational modeling, and testing of specifically designed analogues. For instance, research on other natural products has revealed that the three-dimensional display of chiral functional groups is crucial for specificity in protein binding nih.gov. Understanding which structural motifs are essential for mechanistic interactions allows for the rational design of more potent and selective compounds.

Isolation and Characterization of Naturally Occurring Maoyecrystal Analogues

Natural product chemistry plays a vital role in discovering new chemical entities. Analogues of Maoyecrystal E have been isolated from natural sources, expanding the known chemical diversity of this class of compounds.

Maoyecrystal F : Maoyecrystal F has been identified and isolated from natural sources. For example, it was isolated from the aerial parts of Isodon nervosus researchgate.net. It has also been reported as a known analogue present alongside new diterpenoids in Isodon rubescens var. taihangensis nih.gov. Further research has also noted "the acetonide of maoyecrystal F" nih.govresearchgate.net.

Other Maoyecrystal Analogues : While specific details on Maoyecrystal I and V are not extensively detailed in the provided search results, the general field of natural product isolation and characterization involves techniques like NMR spectroscopy and mass spectrometry to elucidate the structures of newly discovered compounds mdpi.commdpi.comshareok.orgacademie-sciences.frrsc.orgnsf.govrsc.org. The isolation of compounds like aspergiamides A–F from fungal sources exemplifies the process of identifying and characterizing new natural products with potential bioactivity mdpi.com.

Advanced Analytical and Spectroscopic Methodologies in Maoyecrystal E Research

High-Resolution Mass Spectrometry Techniques for Metabolite Profiling

High-resolution mass spectrometry (HRMS) plays a pivotal role in the identification and characterization of natural products, particularly in complex mixtures such as plant extracts. Techniques like Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are instrumental in determining the elemental composition of compounds by providing highly accurate mass-to-charge ratios (m/z). This accuracy allows for the confident assignment of molecular formulas, even for unknown compounds within a sample.

In the study of Isodon japonicus diterpenoids, HRMS, often coupled with tandem MS (MS/MS) or data-independent acquisition (DIA), has been employed for the rapid characterization and quantitation of various constituents. These techniques provide detailed fragmentation patterns that aid in structural elucidation and can differentiate between closely related compounds or isomers. While direct metabolite profiling studies specifically detailing Maoyecrystal E using HRMS are not extensively documented, the application of UHPLC-Q-Orbitrap HRMS for the comprehensive analysis of Eugenia aqueum leaves and UPLC-Q-TOF-MS/MS for Isodon japonica diterpenoids exemplifies the power of these methods in characterizing complex natural product mixtures.

Advanced NMR Techniques for Complex Mixture Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for determining the precise three-dimensional structure of organic molecules. For complex natural products like Maoyecrystal E, advanced NMR techniques, including one-dimensional (1D) and various two-dimensional (2D) experiments, are indispensable for confirming structures and analyzing complex mixtures.

Techniques such as 1H NMR, 13C NMR, and correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) are routinely used to assign proton and carbon resonances, establish connectivity, and elucidate the carbon skeleton and functional groups of diterpenoids isolated from Isodon species. For instance, studies on Isodon serra diterpenoids utilized 1D/2D NMR and HRESIMS for comprehensive structural elucidation. Similarly, research on Isodon henryi diterpenoids relied on detailed analysis of 1D and 2D NMR data, including HMBC and COSY, for structural determination.

While the primary application of NMR in this context is the structural confirmation of isolated compounds, advanced techniques like pure shift NMR and covariance TOCSY are increasingly utilized for analyzing complex mixtures by improving spectral resolution and enabling the deconvolution of overlapping signals, thereby facilitating the identification of individual components within a mixture.

Chiral Separation Techniques for Enantiomeric Purity and Isomer Analysis

Chirality is a fundamental property of many natural products, and the biological activity of enantiomers can differ significantly. Therefore, chiral separation techniques are crucial for assessing enantiomeric purity and analyzing stereoisomers. While specific studies detailing the chiral analysis of Maoyecrystal E were not found, the importance of these techniques for chiral compounds, especially in the pharmaceutical industry, is well-established.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are widely employed for the separation and quantification of enantiomers. Chiral selectors, often based on polysaccharides or cyclodextrins, are immobilized onto the stationary phase to create a chiral environment that differentially interacts with enantiomers, leading to their separation. Although a general mention of chiral chromatography in relation to Maoyecrystal E was noted, specific applications for its enantiomeric analysis were not detailed in the reviewed literature. The presence of multiple chiral centers in ent-kaurane diterpenoids from Isodon species suggests that chiral separation would be a relevant analytical approach if stereoisomers were to be isolated or their purity assessed.

Computational Chemistry in Spectroscopic Data Interpretation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to complement experimental spectroscopic data, aiding in structure elucidation and interpretation. DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic properties (HOMO-LUMO energies, molecular electrostatic potential maps).

For Isodon diterpenoids, DFT calculations have been used to interpret NMR and IR spectra, providing excellent agreement with experimental values and assisting in structural assignments. For instance, DFT calculations at the B3LYP/6-311G(d,p) level were employed to study the molecular structure and spectra of enmein-type diterpenoids from Isodon japonica, confirming experimental findings and providing insights into molecular properties. While direct DFT studies on Maoyecrystal E were not identified, these computational methods are standard practice for validating the structures of complex natural products and are likely employed in the broader research context of Isodon diterpenoids.

Hyphenated Techniques in Natural Product Analysis (e.g., LC-NMR, GC-MS/MS)

Hyphenated techniques, which couple separation methods with spectroscopic detection, are revolutionizing natural product analysis by enabling faster, more sensitive, and more comprehensive characterization of complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are widely utilized.

For Isodon japonicus and related species, LC-MS/MS and UPLC-Q-TOF-MS/MS have been instrumental in identifying and quantifying diterpenoids in plant extracts. These methods allow for the simultaneous separation and detection of multiple compounds, providing molecular weight information and fragmentation data for structural confirmation. For example, UPLC-Q-TOF-MS/MS was used for the characterization and quantitation of ent-kaurane diterpenoids in Isodon japonica, and LC-ESI-MS-MS was applied to analyze diterpenoids from Isodon serra. While specific applications of LC-NMR or GC-MS/MS directly to Maoyecrystal E were not found in the literature, these hyphenated techniques are established tools for the efficient isolation, identification, and structural elucidation of natural products, including diterpenoids from the Isodon genus.

Ethnobotanical and Traditional Medicine Perspectives on Maoyecrystal E and Its Source Plants

Historical and Cultural Significance of Isodon Species in Traditional Medicine Systems

One of the most well-documented species is Isodon rubescens, which was first recorded in the “Jiuhuang Bencao” during the Ming Dynasty (A.D. 1368–1644) as a wild vegetable. nih.gov In the Chinese Pharmacopoeia, I. rubescens is characterized as sweet and bitter with slightly cold properties, and it is believed to affect the lung, stomach, and liver meridians. nih.gov Its traditional functions include clearing heat, detoxification, and activating blood to relieve pain. nih.gov

Ethnobotanical Surveys and Systematic Documentation of Traditional Uses

Ethnobotanical surveys have been crucial in systematically documenting the traditional applications of Isodon species, providing a foundation for modern scientific research. These studies reveal a consistent pattern of use for treating inflammatory conditions, infections, and gastrointestinal issues.

For instance, the aerial parts of Isodon rubescens are traditionally used in Chinese medicine to treat sore throat, tonsillitis, colds, headaches, bronchitis, and snake bites. nih.govnih.gov It has also been applied in the treatment of various cancers, including those of the esophagus, liver, and lungs. nih.govfrontiersin.org In the Taihang Mountains region of China, a folk saying, "a bowl of I. rubescens tea makes the throat clear and comfortable," highlights its common use for throat ailments. frontiersin.org Another species, Isodon serra, is traditionally used as a medicinal plant to manage fever, colds, and headaches. selinawamucii.com The traditional uses of various Isodon species are summarized in the table below.

| Species | Traditional Use | Region of Use |

| Isodon rubescens | Sore throat, tonsillitis, colds, bronchitis, cancer, snake bites | China |

| Isodon serra | Fever, colds, headaches | China, Japan, Korea |

| Isodon eriocalyx | Infections, inflammation, cancer | Yunnan, China |

| Isodon coetsa | Fever, gastrointestinal disorders, antibacterial, anti-inflammatory | China, Philippines |

| Isodon japonicus | Bitter stomachic | Japan |

| Isodon trichocarpus | Bitter stomachic | Japan |

Integration of Traditional Knowledge with Modern Phytochemical Research Methodologies

Phytochemical Profiling of Traditional Formulations Containing Isodon Species

Phytochemical profiling of traditional formulations and crude extracts of Isodon species is essential for understanding their chemical composition and ensuring quality control. nih.govjbsd.in These analyses have consistently shown that diterpenoids are the most abundant and significant bioactive components in these plants. nih.govresearchgate.net

A comprehensive review of Isodon rubescens identified 324 compounds, with diterpenoids being the most prominent. nih.govresearchgate.net Key diterpenoids frequently identified in Isodon species include Oridonin (B1677485), Ponicidin, and Enmein. nih.govjst.go.jp The chemical composition can, however, vary depending on the geographical origin of the plant. A study using UHPLC-Q-TOF-MS/MS on I. rubescens from four different locations in China identified 60 ent-kaurane diterpenoids and found distinct chemical markers for each region. nih.gov

While specific traditional formulations are not always standardized, the analysis of the raw plant material provides insight into the potential active ingredients. Maoyecrystal E was identified as one of twenty known diterpenoids from the aerial parts of Isodon serra, a plant with documented traditional uses. selinawamucii.com The phytochemical profile of Isodon species is complex, containing a wide array of compounds that may act synergistically to produce the therapeutic effects observed in traditional medicine.

Future Research Directions and Translational Perspectives for Maoyecrystal E

Elucidation of Undiscovered Biological Activities and Underlying Mechanisms

While initial studies have hinted at the cytotoxic potential of Maoyecrystal E, a comprehensive understanding of its biological activity profile is largely unexplored. Diterpenoids isolated from the Isodon genus are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. nih.govbohrium.comrsc.org This precedent suggests that Maoyecrystal E may possess a broader range of bioactivities than currently known.

Future research should focus on systematic screening of Maoyecrystal E against a diverse panel of biological targets. This could include assays for:

Anti-inflammatory activity: Investigating its ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling cascades, and its effect on the production of pro-inflammatory cytokines.

Antimicrobial properties: Screening against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Antiviral effects: Evaluating its efficacy against various viruses.

Neuroprotective potential: Assessing its ability to protect neuronal cells from oxidative stress and other forms of damage implicated in neurodegenerative diseases.

Once promising activities are identified, subsequent studies should delve into the underlying molecular mechanisms. This will involve identifying the specific cellular pathways and protein targets through which Maoyecrystal E exerts its effects, providing a solid foundation for its potential therapeutic applications.

Advanced Mechanistic Studies using Proteomics, Metabolomics, and Transcriptomics

To gain a holistic understanding of Maoyecrystal E's mechanism of action, the integration of "multi-omics" technologies is paramount. These approaches provide a global view of the molecular changes within a biological system in response to a specific stimulus.

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the changes in gene expression in cells or tissues treated with Maoyecrystal E. This can reveal the genetic pathways that are activated or repressed by the compound, offering clues to its mode of action. nih.gov

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify proteins that are differentially expressed or post-translationally modified in the presence of Maoyecrystal E. This can help pinpoint the direct or indirect protein targets of the compound. murdoch.edu.au

Metabolomics: This technology focuses on the comprehensive analysis of small-molecule metabolites within a biological system. Metabolomic profiling can uncover metabolic pathways that are perturbed by Maoyecrystal E, providing insights into its effects on cellular metabolism. rsc.org

The integrated analysis of data from these three platforms can provide a comprehensive and systems-level understanding of the biological effects of Maoyecrystal E, facilitating the identification of its mechanism of action and potential biomarkers for its activity. researchgate.net

| Omics Technology | Potential Application for Maoyecrystal E Research | Expected Insights |

| Transcriptomics | Profiling gene expression changes in cancer cells treated with Maoyecrystal E. | Identification of regulated genes and pathways involved in its cytotoxic effects. |

| Proteomics | Identifying protein interaction partners of Maoyecrystal E in target cells. | Discovery of direct molecular targets and downstream signaling pathways. |

| Metabolomics | Analyzing metabolic shifts in cells or organisms exposed to Maoyecrystal E. | Understanding the impact on cellular metabolism and identifying metabolic vulnerabilities. |

Chemo-Biological Studies for Novel Molecular Target Identification

Identifying the direct molecular targets of a natural product is a critical step in drug discovery and development. Chemo-biological approaches utilize chemically modified versions of the natural product to "fish out" its binding partners from a complex biological milieu. chemobiologicals.com

For Maoyecrystal E, this would involve the synthesis of chemical probes by attaching a tag (e.g., biotin (B1667282) or a fluorescent dye) to the molecule. These probes can then be used in various assays, such as affinity chromatography or activity-based protein profiling, to isolate and identify the proteins that directly interact with Maoyecrystal E.

Computational docking studies can also be employed to predict potential binding sites of Maoyecrystal E on known protein structures, guiding the experimental validation of these interactions. nih.gov The identification of its molecular targets will not only elucidate its mechanism of action but also open avenues for the rational design of more potent and selective analogs.

Sustainable Sourcing and Cultivation Strategies for Maoyecrystal E-Producing Plants

Maoyecrystal E is derived from Isodon eriocalyx, a plant species found in specific regions of Asia. wikipedia.org Over-harvesting of wild plants to meet potential future demand for Maoyecrystal E could threaten the natural populations of this species. Therefore, the development of sustainable sourcing and cultivation strategies is of utmost importance.

Research in this area should focus on:

Domestication and cultivation: Establishing optimized cultivation protocols for Isodon eriocalyx to ensure a reliable and sustainable supply of the raw material. This includes studies on optimal growing conditions, pest and disease management, and harvesting techniques.

Phytochemical analysis: Investigating the variation in Maoyecrystal E content in plants grown under different conditions to maximize its yield.

Biotechnological approaches: Exploring plant cell and tissue culture techniques as an alternative, controlled, and sustainable method for producing Maoyecrystal E, independent of geographical and climatic constraints.

The genus Isodon is rich in species, with new species still being discovered. nih.govnih.gov Prospecting other Isodon species for Maoyecrystal E or structurally related bioactive diterpenoids could also be a viable strategy.

Methodological Innovations in Isolation, Synthesis, and Characterization of Complex Diterpenoids

The structural complexity of Maoyecrystal E and other diterpenoids presents significant challenges for their isolation, synthesis, and characterization. nih.gov Future research should leverage and contribute to methodological innovations in these areas.

Isolation and purification: The development and application of advanced chromatographic techniques, such as counter-current chromatography and supercritical fluid chromatography, could improve the efficiency and yield of Maoyecrystal E isolation from its natural source.

Total synthesis: While the total synthesis of Maoyecrystal E has been achieved, developing more efficient and scalable synthetic routes is crucial for producing sufficient quantities for extensive biological testing and for creating structural analogs for structure-activity relationship studies.

Structural characterization: The use of cutting-edge analytical techniques, including advanced NMR spectroscopy and mass spectrometry methods, is essential for the unambiguous characterization of Maoyecrystal E and its derivatives. mdpi.comnih.gov

These advancements will not only facilitate research on Maoyecrystal E but also contribute to the broader field of natural product chemistry, enabling the discovery and development of other complex bioactive molecules.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial synthesis and characterization of Maoyecrystal E?

- Methodological Answer :

- Synthesis : Follow the PICO framework (Population: reaction components; Intervention: synthetic protocols; Comparison: alternative routes; Outcome: yield/purity) to design reproducible procedures .

- Characterization : Use NMR, X-ray crystallography, and mass spectrometry, adhering to journal guidelines for reporting spectral data (e.g., IUPAC naming conventions, purity thresholds ≥95%) .

- Example Table :

| Technique | Purpose | Key Metrics |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak area |

| X-ray diffraction | Crystal structure | R-factor, atomic coordinates |

Q. How should researchers design a pilot study to evaluate Maoyecrystal E’s biological activity?

- Methodological Answer :

- Define the FINER criteria : Feasible (e.g., cell-based assays), Interesting (novel targets), Novel (understudied mechanisms), Ethical (approved cell lines), Relevant (disease models) .

- Include positive/negative controls (e.g., reference inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. What are the best practices for ensuring reproducibility in Maoyecrystal E experiments?

- Methodological Answer :

- Document detailed protocols (e.g., solvent grades, incubation times) in supplementary materials .

- Use statistical power analysis to determine sample sizes and pre-register hypotheses to avoid bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Maoyecrystal E?

- Methodological Answer :

- Conduct systematic reviews to identify confounding variables (e.g., bioavailability differences) .

- Apply meta-analytical models to reconcile discrepancies (e.g., fixed-effects vs. random-effects models) .

- Example Workflow :

Collect raw data from published studies.

Standardize metrics (e.g., normalize IC₅₀ values across assays).

Use funnel plots to assess publication bias .

Q. What computational strategies are effective for predicting Maoyecrystal E’s interaction with non-target proteins?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

- Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers address discrepancies in reported thermodynamic stability data for Maoyecrystal E?

- Methodological Answer :

- Perform sensitivity analysis to identify methodological variability (e.g., DSC vs. TGA techniques) .

- Compare experimental conditions (e.g., heating rates, sample purity) across studies and re-analyze raw data using unified protocols .

Q. What frameworks are suitable for integrating Maoyecrystal E’s new data with existing literature?

- Methodological Answer :

- Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure datasets .

- Create a literature matrix categorizing studies by methodology, outcomes, and limitations (e.g., Tableau or R Shiny dashboards) .

Ethical and Data Management Considerations

Q. How can researchers mitigate ethical risks in Maoyecrystal E’s preclinical studies?

- Methodological Answer :

- Adopt ARRIVE guidelines for animal studies (e.g., randomization, blinding) .

- Disclose conflicts of interest and obtain third-party ethical review board approvals .

Q. What data management strategies ensure compliance with EU chemical regulations for Maoyecrystal E?

- Methodological Answer :

- Follow the EU’s Common Data Platform on Chemicals requirements:

- Annotate datasets with FAIR-compliant metadata (e.g., CAS number, hazard classifications) .

- Use platforms like Zenodo or Figshare for public archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.